(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide
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Overview
Description
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Attachment of the pyrazolylmethyl group: This can be accomplished through alkylation reactions using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide: shares structural similarities with other compounds containing cyclopropyl, dimethylamino, and pyrazolylmethyl groups.
Palladium(II) acetate: Although not structurally similar, it is another compound used in various chemical reactions and industrial applications.
Bromomethyl methyl ether: A compound used in organic synthesis with different functional groups but similar applications in chemical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-5-19-11-14(13(2)17-19)12-20(15-8-9-15)16(21)7-6-10-18(3)4/h6-7,11,15H,5,8-10,12H2,1-4H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBBPYLDWTDJZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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